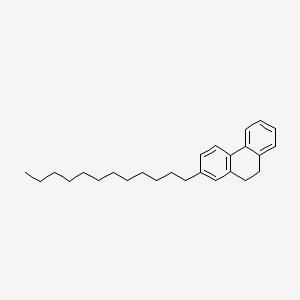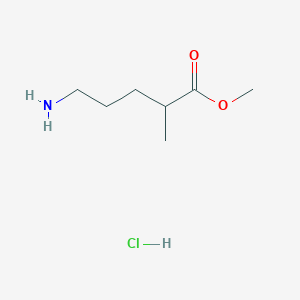
2-(1-Azetidinyl)-6-bromopyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Azetidinyl)-6-bromopyrazine is a heterocyclic compound that features both an azetidine ring and a bromopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azetidinyl)-6-bromopyrazine typically involves the formation of the azetidine ring followed by its attachment to the bromopyrazine moiety. One common method involves the reaction of 6-bromopyrazine with azetidine under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-Azetidinyl)-6-bromopyrazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(1-azetidinyl)-6-aminopyrazine derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-(1-Azetidinyl)-6-bromopyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Azetidinyl)-6-bromopyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and selectivity, while the bromopyrazine moiety can participate in various interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Azetidinyl)-4-bromopyrimidine
- 2-(1-Azetidinyl)-6-chloropyrazine
- 2-(1-Azetidinyl)-6-fluoropyrazine
Uniqueness
2-(1-Azetidinyl)-6-bromopyrazine is unique due to the presence of both the azetidine ring and the bromopyrazine moiety. This combination imparts specific chemical and physical properties that can be advantageous in various applications. For example, the bromine atom can be easily replaced by other functional groups, allowing for the synthesis of a wide range of derivatives. Additionally, the azetidine ring can enhance the compound’s stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H8BrN3 |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-6-bromopyrazine |
InChI |
InChI=1S/C7H8BrN3/c8-6-4-9-5-7(10-6)11-2-1-3-11/h4-5H,1-3H2 |
InChI Key |
FEQIPOZLQDCTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CN=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





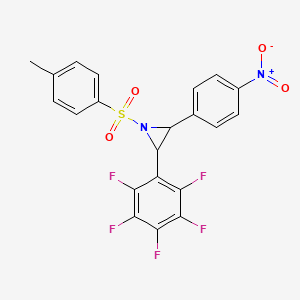
![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)
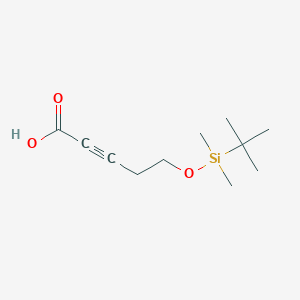
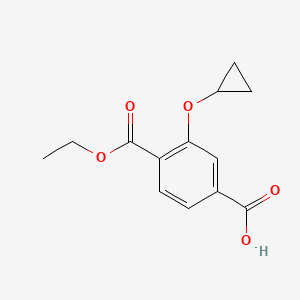
![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
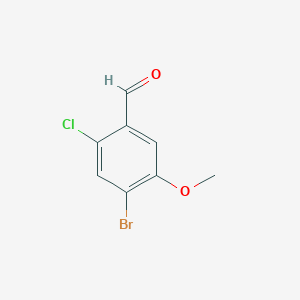
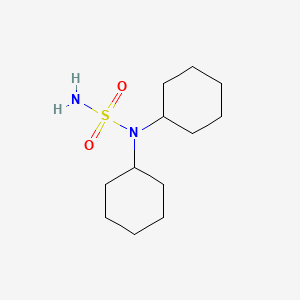
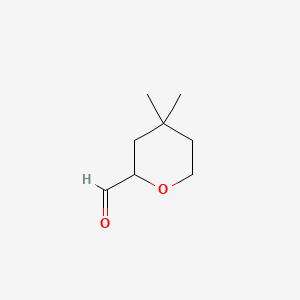
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
